molecular formula C15H9F3N2OS B2925505 benzyl N-(6-cyanopyridin-2-yl)carbamate CAS No. 1260806-10-7

benzyl N-(6-cyanopyridin-2-yl)carbamate

Cat. No.: B2925505
CAS No.: 1260806-10-7
M. Wt: 322.31
InChI Key: SDLFKESGCLKCET-UHFFFAOYSA-N
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Description

Benzyl N-(6-cyanopyridin-2-yl)carbamate is a chemical compound with the molecular formula C14H11N3O2 It is characterized by the presence of a benzyl group, a cyanopyridine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-cyanopyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-cyanopyridin-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-cyanopyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Conversion to benzyl N-(6-aminopyridin-2-yl)carbamate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl N-(6-cyanopyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The cyanopyridine moiety can bind to active sites of enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(6-cyanopyridin-3-yl)carbamate
  • Benzyl N-(4-cyanopyridin-2-yl)carbamate
  • Benzyl N-(6-aminopyridin-2-yl)carbamate

Uniqueness

Benzyl N-(6-cyanopyridin-2-yl)carbamate is unique due to the specific positioning of the cyanopyridine moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

IUPAC Name

benzyl N-(6-cyanopyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-7-4-8-13(16-12)17-14(18)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAWTUCVOCYOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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